molecular formula C19H15FN2O2S B11462326 3-(3-fluorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

3-(3-fluorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11462326
M. Wt: 354.4 g/mol
InChI Key: IMAGHGDSXSFNFZ-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups attached to a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridine Core: The initial step involves the cyclization of appropriate precursors to form the thiazolopyridine core. This can be achieved through the reaction of 2-aminopyridine with α-haloketones under basic conditions.

    Introduction of Fluorophenyl and Methoxyphenyl Groups: The next step involves the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic aromatic substitution reactions. This can be done by reacting the thiazolopyridine intermediate with 3-fluorobenzyl chloride and 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate to form the desired compound. This can be achieved through heating the intermediate in the presence of a suitable catalyst. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids, or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response. For example, it could inhibit the activity of certain kinases or transcription factors, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but different core structure.

    Disilane-bridged architectures: Compounds with unique electronic properties due to the presence of Si-Si bonds.

Uniqueness

3-(3-fluorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one is unique due to its specific combination of fluorophenyl and methoxyphenyl groups attached to a thiazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15FN2O2S

Molecular Weight

354.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H15FN2O2S/c1-24-14-7-5-11(6-8-14)15-10-16(23)21-18-17(22-25-19(15)18)12-3-2-4-13(20)9-12/h2-9,15H,10H2,1H3,(H,21,23)

InChI Key

IMAGHGDSXSFNFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=C2SN=C3C4=CC(=CC=C4)F

Origin of Product

United States

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